2-Methoxy-3-methylphenol
Overview
Description
2-Methoxy-3-methylphenol, also known as o-Cresol methyl ether, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group at the second position and a methyl group at the third position. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Methoxy-3-methylphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. This compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolism. Additionally, it has been observed to interact with antioxidant enzymes such as superoxide dismutase and catalase, potentially influencing oxidative stress responses in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it has been shown to modulate neurotransmitter release and influence synaptic plasticity. This compound can also affect cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, this compound has been reported to alter gene expression profiles, particularly those related to inflammatory responses and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Additionally, it has been found to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neuronal communication. Moreover, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have neuroprotective effects, potentially due to its antioxidant properties. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the induction of oxidative stress. Understanding the dosage-dependent effects of this compound is essential for its safe use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can influence its activity and function, as it may accumulate in specific organelles or compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, it may be targeted to mitochondria, influencing mitochondrial function and energy metabolism. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylphenol can be synthesized through several methods. One common method involves the methylation of 3-methylphenol (m-cresol) using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, this compound is produced through the methylation of m-cresol using methanol in the presence of a catalyst such as aluminum oxide or zinc oxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to the corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Corresponding alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Methoxy-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the behavior of phenolic compounds in biological systems.
Industry: It is used as a flavoring agent and in the production of fragrances and other consumer products.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also interact with enzymes and proteins, affecting their activity and function. The methoxy and methyl groups influence its reactivity and interactions with other molecules, enhancing its stability and effectiveness in various applications .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the methyl group at the third position.
3-Methoxyphenol: Similar structure but lacks the methyl group at the second position.
4-Methoxy-3-methylphenol: Similar structure but the methoxy group is at the fourth position.
Uniqueness: 2-Methoxy-3-methylphenol is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical properties and reactivity. This unique structure makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methoxy-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHESIBIEPSTHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171058 | |
Record name | 2-Methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-31-3 | |
Record name | 2-Methoxy-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18102-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018102313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-methoxy-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-3-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PSW1BPI2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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